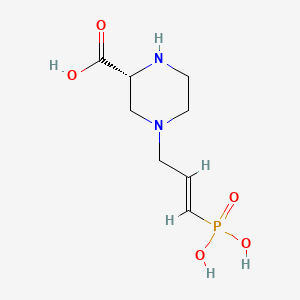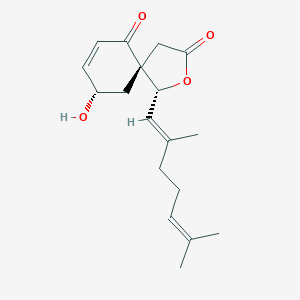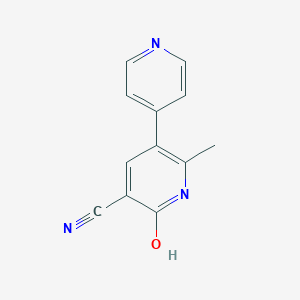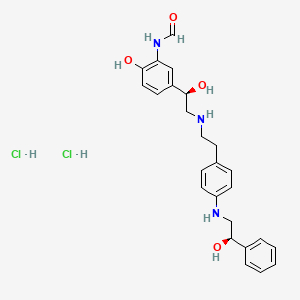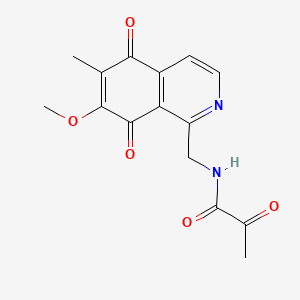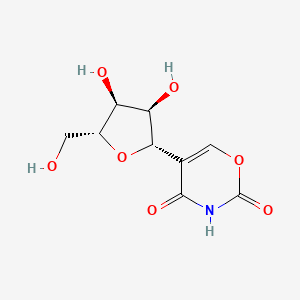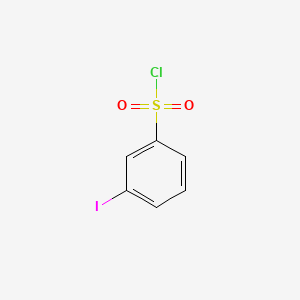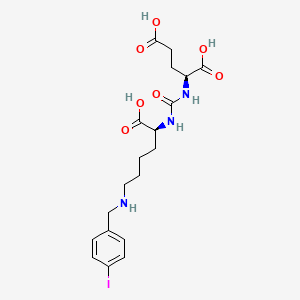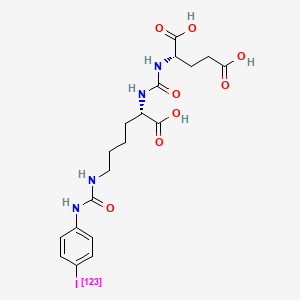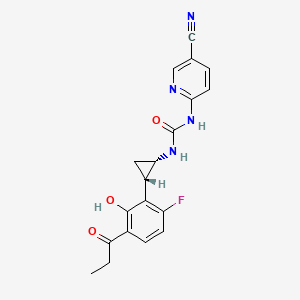
MIV-150
描述
MIV-150 是一种非核苷类逆转录酶抑制剂,已被证明对人类免疫缺陷病毒 (HIV) 和单纯疱疹病毒 (HSV) 具有强大的抗病毒活性。 它通常与醋酸锌和角叉菜胶配制在一起,以增强其在预防病毒感染方面的功效和安全性 .
科学研究应用
MIV-150 具有广泛的科学研究应用,包括:
化学: 用作模型化合物来研究非核苷类逆转录酶抑制剂的机制。
生物学: 研究其对病毒复制和耐药机制的影响。
医学: 探索作为预防 HIV 和 HSV 感染的潜在微杀剂。
作用机制
MIV-150 通过与 HIV 的逆转录酶结合发挥其作用,从而抑制病毒 RNA 转录为 DNA。 这可以阻止病毒复制并降低感染者的病毒载量。 分子靶标包括逆转录酶的活性位点,所涉及的途径与抑制病毒复制有关 .
生化分析
Biochemical Properties
MIV-150 interacts with the enzyme reverse transcriptase, a key player in the replication of HIV . It acts as an allosteric inhibitor, blocking the elongation of viral DNA and thereby inhibiting viral replication . This compound has shown to have EC50 values in the subnanomolar to nanomolar range against wild type and NNRTI or RT-resistant HIVs .
Cellular Effects
This compound has a broad antiviral activity in primary cells . It has been shown to effectively inactivate free virus, and its combination with zinc acetate has demonstrated an additive antiviral effect . This compound influences cell function by preventing the replication of HIV, thereby reducing the viral load within the cells .
Molecular Mechanism
The mechanism of action of this compound involves the inhibition of the reverse transcriptase enzyme. As an NNRTI, this compound binds to an allosteric site of the enzyme, causing a conformational change that inhibits the enzyme’s ability to synthesize DNA from viral RNA .
Temporal Effects in Laboratory Settings
In vitro resistance selection studies have revealed that previously described NNRTI-resistant mutations were selected by this compound . Resistant virus was not selected when cultured in the presence of both zinc acetate and this compound, indicating the potency and breadth of the this compound/zinc acetate combination .
Dosage Effects in Animal Models
In macaque studies, the combination of this compound with zinc acetate provided significant protection against vaginal simian-human immunodeficiency virus-RT (SHIV-RT) challenge
准备方法
合成路线和反应条件
MIV-150 的合成涉及 PETT-脲类似物的制备反应条件通常涉及使用有机溶剂和催化剂来促进所需产物的形成 .
工业生产方法
This compound 的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程包括严格的质量控制措施,以保持最终产品的稳定性和安全性 .
化学反应分析
反应类型
MIV-150 会发生各种化学反应,包括:
氧化: 涉及添加氧或去除氢。
还原: 涉及添加氢或去除氧。
取代: 涉及用另一个官能团取代一个官能团.
常用试剂和条件
氧化: 常用试剂包括过氧化氢和高锰酸钾。
还原: 常用试剂包括硼氢化钠和氢化铝锂。
取代: 常用试剂包括卤素和亲核试剂.
形成的主要产物
这些反应形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可能会产生羟基化的衍生物,而还原可能会产生脱氧化的化合物 .
相似化合物的比较
类似化合物
- 奈韦拉平
- 依法韦仑
- 依曲韦林
- 利匹韦林
独特性
MIV-150 独特之处在于它与醋酸锌和角叉菜胶的组合,这增强了其抗病毒活性和安全性。 与其他非核苷类逆转录酶抑制剂不同,this compound 在体外和体内模型中均显示出有效性,使其成为进一步开发的有希望的候选药物 .
属性
IUPAC Name |
1-(5-cyanopyridin-2-yl)-3-[(1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3/c1-2-15(25)11-4-5-13(20)17(18(11)26)12-7-14(12)23-19(27)24-16-6-3-10(8-21)9-22-16/h3-6,9,12,14,26H,2,7H2,1H3,(H2,22,23,24,27)/t12-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPHEWJJTGPRSL-OCCSQVGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=C(C=C1)F)C2CC2NC(=O)NC3=NC=C(C=C3)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)C1=C(C(=C(C=C1)F)[C@@H]2C[C@@H]2NC(=O)NC3=NC=C(C=C3)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177773 | |
| Record name | MIV 150 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
231957-54-3 | |
| Record name | MIV 150 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0231957543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MIV 150 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIV-150 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/824VSI942Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



